3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its role as an inhibitor in various biochemical processes. This compound is particularly noted for its interaction with the first bromodomain of the human BRD4 protein, making it a significant molecule in the field of medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. Common synthetic routes include the Debus-Radziszewski synthesis and the Wallach synthesis . Industrial production methods often involve the use of high-throughput screening and structure-based drug design to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfur atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Wirkmechanismus
The compound exerts its effects by binding to the first bromodomain of the human BRD4 protein with high affinity. This binding disrupts the interaction between BRD4 and acetylated histones, leading to altered gene expression. The molecular targets include the ZA loop of the bromodomain, which is crucial for the compound’s selectivity and potency .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other xanthine derivatives and triazolopyrimidine-based inhibitors. Compared to these, 3-butyl-8-[({6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)methyl]-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits unique selectivity for the BRD4 bromodomain, making it a valuable tool in biochemical research . Other similar compounds include:
Eigenschaften
Molekularformel |
C23H32N8O2S |
---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
3-butyl-8-[(6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-7-ethylpurine-2,6-dione |
InChI |
InChI=1S/C23H32N8O2S/c1-6-9-11-16-14(4)24-21-27-22(28-31(21)15(16)5)34-13-17-25-19-18(29(17)8-3)20(32)26-23(33)30(19)12-10-7-2/h6-13H2,1-5H3,(H,26,32,33) |
InChI-Schlüssel |
FTDVJTZJKKOHSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N2C(=NC(=N2)SCC3=NC4=C(N3CC)C(=O)NC(=O)N4CCCC)N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.